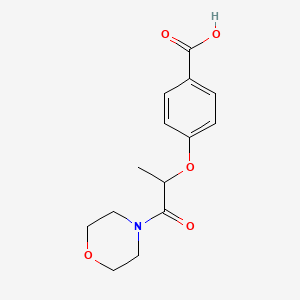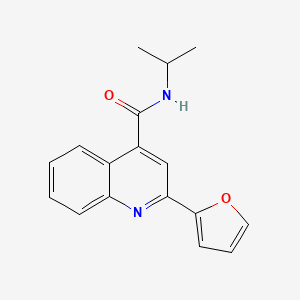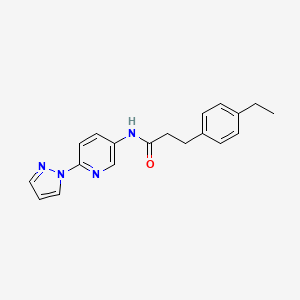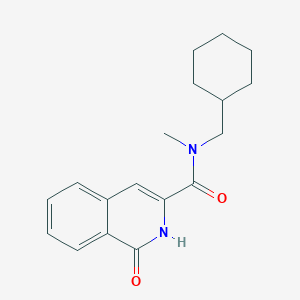![molecular formula C12H16N4O B7495775 N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a pyrazolo[3,4-b]pyridine derivative and has been synthesized using various methods.
作用機序
The mechanism of action of N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves the inhibition of certain enzymes, as mentioned earlier. It has been reported to bind to the ATP-binding site of these enzymes, thereby preventing their activity. This leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide in lab experiments is its specificity towards certain enzymes. This makes it a useful tool for studying the functions of these enzymes. However, one of the limitations is its potential toxicity towards normal cells. Therefore, careful dose optimization is required to minimize toxicity.
将来の方向性
There are several future directions for the study of N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide. One direction is the development of new drugs targeting the enzymes inhibited by this compound. Another direction is the study of its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the optimization of its synthesis method and the study of its structure-activity relationship could lead to the development of more potent compounds.
Conclusion
In conclusion, N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is a compound that has gained interest in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new drugs and a better understanding of its potential applications.
合成法
The synthesis of N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been reported in various research studies. One of the methods involves the reaction of 4,5-dichloropyrazole with 2-(1-propylpiperidin-4-yl)acetonitrile in the presence of a base. Another method involves the reaction of 4,5-dichloropyrazole with 2-(1-propylpiperidin-4-yl)acetic acid in the presence of a coupling agent. These methods have been optimized to obtain high yields of the compound.
科学的研究の応用
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been studied for its potential applications in scientific research. It has been reported to have inhibitory effects on certain enzymes, such as protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2). This makes it a potential candidate for the development of new drugs targeting these enzymes. It has also been studied for its potential anticancer properties.
特性
IUPAC Name |
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-4-11(17)15-10-5-9-6-14-16(8(2)3)12(9)13-7-10/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHAAHBCZYXBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C2C(=C1)C=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)
![Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)

![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)